Cas no 1805502-75-3 (1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene)

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring multiple functional groups, including bromo, fluoro, nitro, and trifluoromethoxy substituents. Its highly substituted benzene ring makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, which is beneficial in drug design. This compound’s structural complexity allows for precise modifications in target molecules, making it a versatile building block for research and industrial applications. Proper handling is required due to its potential reactivity and stability considerations.
1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene structure
1805502-75-3 structure
Product Name:1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene
CAS No:1805502-75-3
MF:C7H2BrF4NO3
MW:303.993295192719
CID:4977556
Update Time:2025-05-26

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene
    • Inchi: 1S/C7H2BrF4NO3/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H
    • InChI Key: JXHZETAPBNZMFT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1OC(F)(F)F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 302.91542 g/mol
  • Monoisotopic Mass: 302.91542 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55
  • Molecular Weight: 303.99

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013016111-250mg
1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene
1805502-75-3 97%
250mg
475.20 USD 2021-06-25
Alichem
A013016111-500mg
1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene
1805502-75-3 97%
500mg
806.85 USD 2021-06-25
Alichem
A013016111-1g
1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene
1805502-75-3 97%
1g
1,519.80 USD 2021-06-25

Additional information on 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene

Introduction to 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS No. 1805502-75-3)

1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene, identified by its CAS number 1805502-75-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of halogenated aromatic nitro compounds, which are widely recognized for their versatile applications in pharmaceutical synthesis and industrial processes. The structural features of this molecule, including the presence of bromine, fluorine, and nitro substituents, as well as the trifluoromethoxy group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the development of novel chemical entities.

The synthesis and application of 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene have been extensively studied due to its potential in various chemical transformations. The bromine atom at the 1-position provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the fluorine and nitro groups introduce electronic and steric effects that can modulate the reactivity and selectivity of the compound in subsequent synthetic steps.

Recent advancements in the field have highlighted the utility of this compound in the development of agrochemicals and pharmaceuticals. For instance, researchers have explored its role as a precursor in the synthesis of herbicides and fungicides, where the halogenated aromatic system plays a crucial role in enhancing bioactivity. Additionally, the nitro group can be reduced to an amine, providing a pathway to more complex nitrogen-containing heterocycles that are prevalent in many bioactive molecules.

The trifluoromethoxy group is particularly noteworthy due to its ability to influence both the electronic properties and metabolic stability of drug candidates. Fluoro substituents are known to improve lipophilicity, metabolic stability, and binding affinity towards biological targets. In particular, trifluoromethoxy groups have been widely incorporated into pharmaceuticals to enhance their pharmacokinetic profiles. This has led to increased interest in compounds like 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene as building blocks for drug discovery programs.

In academic research, this compound has been utilized in studies aimed at understanding the impact of halogenation on molecular recognition processes. The interplay between bromine, fluorine, and nitro groups has been investigated in terms of their effects on electron density distribution and intermolecular interactions. Such studies not only contribute to fundamental chemical knowledge but also provide insights into optimizing molecular design for improved therapeutic efficacy.

The industrial significance of 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene extends beyond academic research. Its synthesis has been optimized for scalability, ensuring that it can be produced in sufficient quantities for commercial applications. Process chemists have developed efficient synthetic routes that minimize waste and maximize yield, aligning with green chemistry principles. These efforts have made this compound more accessible for use in various industrial processes.

Looking ahead, the future prospects for 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene are promising. Ongoing research is focused on expanding its utility in drug discovery and material science. For example, computational modeling studies are being conducted to predict new reaction pathways and explore its potential as a ligand in catalytic systems. Additionally, collaborations between academia and industry are expected to drive innovation by leveraging the unique properties of this compound.

The impact of 1-Bromo-3-fluoro-5-nitro-2-(trifluoromethoxy)benzene on advancing chemical research is evident from its diverse applications. Whether as a key intermediate in pharmaceutical synthesis or a model compound for studying halogenated aromatic chemistry, its contributions are significant. As new methodologies emerge and our understanding of molecular interactions deepens, this compound will continue to play a vital role in shaping the future of chemical science.

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